molecular formula C9H16ClNS B13504191 (5-(Tert-butyl)thiophen-3-yl)methanamine hydrochloride

(5-(Tert-butyl)thiophen-3-yl)methanamine hydrochloride

Cat. No.: B13504191
M. Wt: 205.75 g/mol
InChI Key: HATWPZMAEWCWML-UHFFFAOYSA-N
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Description

(5-(Tert-butyl)thiophen-3-yl)methanamine hydrochloride is an organic compound that belongs to the class of amines It features a thiophene ring substituted with a tert-butyl group and a methanamine group, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Tert-butyl)thiophen-3-yl)methanamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Mechanism of Action

The mechanism of action of (5-(Tert-butyl)thiophen-3-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity . The thiophene ring may also participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(Tert-butyl)thiophen-3-yl)methanamine hydrochloride is unique due to the combination of the tert-butyl group and the thiophene ring, which imparts specific electronic and steric properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H16ClNS

Molecular Weight

205.75 g/mol

IUPAC Name

(5-tert-butylthiophen-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H15NS.ClH/c1-9(2,3)8-4-7(5-10)6-11-8;/h4,6H,5,10H2,1-3H3;1H

InChI Key

HATWPZMAEWCWML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CS1)CN.Cl

Origin of Product

United States

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